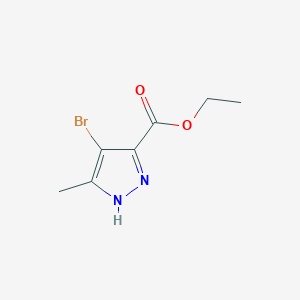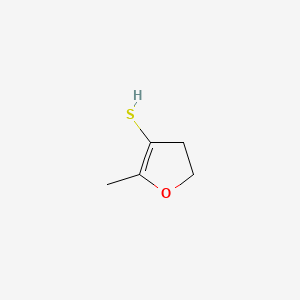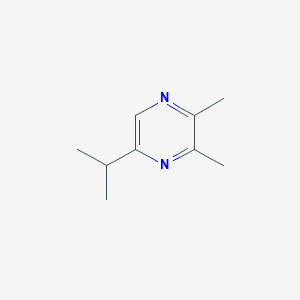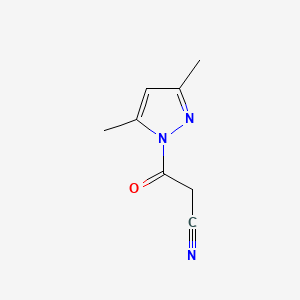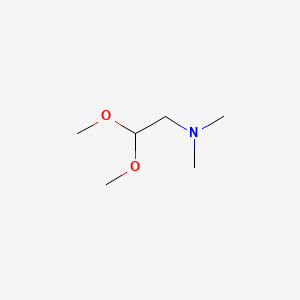
4-Methyl-2,1,3-benzoxadiazole
Overview
Description
4-Methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is typically a white to yellow solid or colorless to yellow liquid .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various synthetic methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with an oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom .
Chemical Reactions Analysis
Benzoxazole derivatives, including this compound, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .
Physical And Chemical Properties Analysis
This compound is typically a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 134.14 .
Scientific Research Applications
Fluorogenic and Fluorescent Labeling
4-Methyl-2,1,3-benzoxadiazole derivatives are used extensively as fluorogenic and fluorescent labeling reagents. These derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and related compounds, are prominent in biomedical research for their synthetic methods, reactivity, fluorescence characteristics, sensitivity, and applications to various analytes (Uchiyama et al., 2001).
Precolumn Fluorescence Tagging for Carboxylic Acids
New 2,1,3-benzoxadiazole amine reagents have been synthesized for fluorogenic tagging of carboxylic acids in high-performance liquid chromatography. These reagents demonstrate the ability to react with carboxylic acids to produce fluorescent adducts, useful in various analytical applications (Toyo’oka et al., 1991).
Enantiomeric Separation and Sensitive Determination of Amino Acids
Benzofurazan reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole are applied in the enantiomeric separation and determination of D,L-amino acids. Their use in high-performance liquid chromatography allows for effective separation and analysis of amino acids in various biological samples (Fukushima et al., 1995).
Imaging of Low pH Regions and Lipid Membranes in Living Cells
Novel NBD-based phosphane compounds have been developed, showing potential as cellular stains. These compounds, including a 7-nitro-2,1,3-benzoxadiazole derivative, have been used to image acidic compartments and plasma membranes in various cell types (de Almeida et al., 2021).
Colorimetric Probe for Mercury Detection
This compound derivatives are utilized in the development of colorimetric probes for detecting mercury ions. These probes undergo a significant color change upon reaction with Hg2+, highlighting their potential in environmental monitoring (Wang et al., 2013).
Enantiomeric Determination of Amines in Chromatography
Benzoxadiazole derivatives are used in high-performance liquid chromatography for the resolution of enantiomers of amines. These reagents enable efficient separation and detection of diastereomers, enhancing analytical capabilities in various research fields (Al-Kindy et al., 1998).
Designing Fluorogenic Reagents for Carboxylic Acids
Innovations in 4,7-disubstituted benzofurazan structures, including derivatives of this compound, have led to the development of new fluorogenic reagents for carboxylic acids. These developments are significant in enhancing reactivity, sensitivity, and chromatographic analysis (Uchiyama et al., 2001).
Corrosion Inhibition in Mild Steel
Synthesized oxadiazole derivatives, related to benzoxadiazole chemistry, have been studied for their role in inhibiting corrosion in mild steel. These studies incorporate both experimental and theoretical approaches to understand the effectiveness of these derivatives in industrial applications (Kalia et al., 2020).
Chemilumigenic Reagent for High-Performance Liquid Chromatography
4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, a benzofurazan derivative, is used as a chemilumigenic reagent for high-performance liquid chromatography. Its application in peroxyoxalate chemiluminescence detection demonstrates its utility in sensitive and precise analytical methods (Uzu et al., 1991).
Imaging Cellular Distribution of Supramolecular Nanofibers
This compound derivatives are used in imaging the cellular distribution of fluorescent supramolecular nanofibers. This application provides valuable insights into the biological functions of nanostructures and their interactions with various cell types (Wang et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2,1,3-benzoxadiazole are the human glutathione S-transferases (GSTs). These are a superfamily of enzymes present in human tissues, subdivided into at least eight gene-independent classes . They play a crucial role in the detoxification of xenobiotics and are often overexpressed in many human cancers .
Mode of Action
This compound interacts with its targets, the GSTs, by binding to the H-site and forming a complex with glutathione (GSH) at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .
Biochemical Pathways
The interaction of this compound with GSTs affects the biochemical pathways related to detoxification and apoptosis. It has been shown to trigger apoptosis in several human tumor cell lines through the dissociation of the JNK GSTP1-1 complex . This indicates that the compound can modulate the biological activity of GSTs, thereby affecting the associated biochemical pathways .
Pharmacokinetics
It’s known that the compound is designed to accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps .
Result of Action
The result of the action of this compound is the induction of apoptosis and cell cycle arrest in tumor cells . This is achieved through the phospho-activation of JNK and p38 and their downstream targets, including c-Jun, ATF2, and p53 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives, a class of compounds to which 4-Methyl-2,1,3-benzoxadiazole belongs, have been found to exhibit a wide range of biological activities . They have been used as starting materials for different mechanistic approaches in drug discovery .
Cellular Effects
A benzoxadiazole-based fluorescent probe has been shown to detect hydrogen sulfide in the mitochondria of cancer cells
Molecular Mechanism
Benzoxazole derivatives have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Benzoxadiazole derivatives have been used in fluorescence imaging, suggesting they may have stable optical properties over time .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Subcellular Localization
A benzoxadiazole-based fluorescent probe has been shown to localize in the mitochondria of cancer cells , suggesting that this compound may also localize in specific subcellular compartments.
properties
IUPAC Name |
4-methyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJEYIAUIOTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NON=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342741 | |
| Record name | 4-Methyl-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29091-40-5 | |
| Record name | 4-Methyl-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
